molecular formula C12H19N3O4 B2775064 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1955531-04-0

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No. B2775064
CAS RN: 1955531-04-0
M. Wt: 269.301
InChI Key: NVJXHKMOFYGMCH-UHFFFAOYSA-N
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Description

This compound is also known as 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid . It has a molecular weight of 255.27 . The compound belongs to the class of organic compounds known as gamma amino acids and derivatives .


Molecular Structure Analysis

The linear formula of this compound is C11H17N3O4 . More detailed structural analysis would require specific spectroscopic data or computational modeling, which is not available in the current search results.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The predicted boiling point is 407.8° C at 760 mmHg, and the predicted density is 1.2 g/cm3 . The refractive index is predicted to be n20D 1.51 .

Scientific Research Applications

Reactivity and Derivative Synthesis

This compound exhibits significant reactivity, making it a valuable precursor in the synthesis of various heterocyclic compounds. For instance, its utility in generating pyrazolo[5,1-c][1,2,4]triazines derivatives, which are known for their pharmacological activities, highlights its role in medicinal chemistry research (Mironovich & Shcherbinin, 2014). These derivatives can be used to develop new drugs with potential applications in treating various diseases.

Structural Analysis and Polymorphism

The structural elucidation and polymorphic forms of compounds related to "2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid" have been studied, providing insights into the crystallography of such molecules. Research on the polymorphism of related compounds in the monoclinic space group P2(1)/n reveals the importance of understanding molecular conformation for designing more effective pharmaceuticals (Gebreslasie, Jacobsen, & Görbitz, 2011).

Catalytic Applications

Compounds structurally similar to "2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid" have been explored for their catalytic applications. For example, pyrazolyl compounds have been utilized to form bidentate complexes with zinc ions, which are then used as catalysts in the copolymerization of CO2 and cyclohexene oxide. This demonstrates the compound's relevance in developing eco-friendly catalytic processes that contribute to sustainable chemistry practices (Matiwane, Obuah, & Darkwa, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety information provided suggests handling with care, using personal protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where they prevent unwanted side reactions by protecting the amino group . The Boc group can be removed under acidic conditions when the protection is no longer needed .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis . Boc-protected amino acids are used as starting materials in dipeptide synthesis . The exact downstream effects would depend on the specific peptides being synthesized and their roles in cellular processes.

Result of Action

The result of the compound’s action would likely be the synthesis of specific peptides, given its potential role in peptide synthesis . The exact molecular and cellular effects would depend on the specific peptides being synthesized and their roles in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which means that the pH of the environment could influence the compound’s action. Other factors, such as temperature and the presence of other molecules, could also potentially influence the compound’s action.

properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)14-8-6-13-15(7-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJXHKMOFYGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

CAS RN

1955531-04-0
Record name 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
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